2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (3,3-Difluorocyclobutyl)methanol.
Oxidation: The alcohol group in (3,3-Difluorocyclobutyl)methanol is oxidized to form the corresponding aldehyde or carboxylic acid.
Esterification: The resulting aldehyde or carboxylic acid is then subjected to esterification with methoxyacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorocyclobutyl group.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted difluorocyclobutyl derivatives.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and oxo groups may also play a role in binding to active sites or influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A precursor in the synthesis of the target compound.
3,3-Difluorocyclobutanol: Another difluorocyclobutyl derivative with different functional groups.
2-(3,3-Difluorocyclobutyl)acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is unique due to the combination of the difluorocyclobutyl group with the methoxy and oxo functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6(7(12)13)2-5-3-9(10,11)4-5/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFWCODIXFXVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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